molecular formula C9H12O2 B1268211 1-(2-Furyl)-2-pentanone CAS No. 20907-03-3

1-(2-Furyl)-2-pentanone

Cat. No.: B1268211
CAS No.: 20907-03-3
M. Wt: 152.19 g/mol
InChI Key: NIVNFVHGZUNULS-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a pleasant odor and is primarily used in scientific experiments.

Preparation Methods

The preparation of 1-(2-Furyl)-2-pentanone can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural with acetone over solid-base catalysts. This reaction first forms 4-(furan-2-yl)-4-hydroxybutan-2-one, which then dehydrates to form 4-(2-furyl)-3-buten-2-one . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Furyl)-2-pentanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-(2-Furyl)-2-pentanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Comparison with Similar Compounds

1-(2-Furyl)-2-pentanone can be compared with other similar compounds such as:

    Furfural: Another furan derivative used in various chemical reactions.

    2-Furyl methyl ketone: A related compound with similar chemical properties.

    4-(2-Furyl)-3-buten-2-one: A product of the aldol condensation reaction involving furfural and acetone. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-(furan-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNFVHGZUNULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337000
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20907-03-3
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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